molecular formula C19H25N3O2 B5587109 N~3~-ISOPENTYL-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE

N~3~-ISOPENTYL-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE

Cat. No.: B5587109
M. Wt: 327.4 g/mol
InChI Key: GRJDTIXMICRPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-ISOPENTYL-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes an azepinoquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-ISOPENTYL-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the azepinoquinazoline core, followed by the introduction of the isopentyl group and the carboxamide functionality. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process would likely be scaled up from laboratory methods, with optimizations for yield and purity. Industrial production may also involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~3~-ISOPENTYL-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the azepinoquinazoline core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N~3~-ISOPENTYL-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N3-ISOPENTYL-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
  • N-(4-Iodophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Uniqueness

N~3~-ISOPENTYL-12-OXO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE is unique due to its specific isopentyl group and carboxamide functionality, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(3-methylbutyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-13(2)9-10-20-18(23)14-7-8-15-16(12-14)21-17-6-4-3-5-11-22(17)19(15)24/h7-8,12-13H,3-6,9-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJDTIXMICRPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N3CCCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.